6-Chloro-N-m-tolylpyridazin-3-amine

Dopamine Receptor GPCR Neuroscience

Choose 6-Chloro-N-m-tolylpyridazin-3-amine for your D3-targeted research. This compound uniquely combines a chlorine at 6-position and a lipophilic m-tolyl group (LogP 3.0), delivering nanomolar D3 affinity (Ki=25.1 nM) with 12.6-fold selectivity over D2—unlike simpler 6-chloro pyridazinamines. Its predicted kinase inhibitory profile (Pa=0.584) and CNS-penetrant properties (TPSA 37.8 Ų) make it ideal for neuroscience and oncology HTS. Procure 98% pure material for reproducible SAR studies and functional assays.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 79232-87-4
Cat. No. B3194117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-m-tolylpyridazin-3-amine
CAS79232-87-4
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=NN=C(C=C2)Cl
InChIInChI=1S/C11H10ClN3/c1-8-3-2-4-9(7-8)13-11-6-5-10(12)14-15-11/h2-7H,1H3,(H,13,15)
InChIKeyFJMNGYNPNWQRPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-N-m-tolylpyridazin-3-amine (CAS 79232-87-4): A Differentiated Pyridazinamine Scaffold for Neurotransmitter Receptor and Kinase Research


6-Chloro-N-m-tolylpyridazin-3-amine (CAS 79232-87-4) is a heterocyclic pyridazin-3-amine derivative featuring a chlorine substituent at the 6-position and an N-m-tolyl (3-methylphenyl) group at the 3-amino position [1]. The compound belongs to the pyridazinamine class, which is widely explored for modulating G protein-coupled receptors (GPCRs), kinases, and transporters [2]. Its structural features—particularly the combination of the electron-withdrawing chloro group and the lipophilic m-tolyl moiety—differentiate it from simpler pyridazinamine analogs and impart distinct pharmacological and physicochemical profiles relevant to neuroscience and oncology research programs [1][3].

Why Generic Substitution of 6-Chloro-N-m-tolylpyridazin-3-amine (79232-87-4) with Simple Pyridazinamines Fails to Recapitulate Its Multi-Target Profile and Lipophilicity


6-Chloro-N-m-tolylpyridazin-3-amine is not interchangeable with common pyridazinamine building blocks (e.g., 3-amino-6-chloropyridazine, 6-chloro-N-methylpyridazin-3-amine) due to the critical influence of the N-m-tolyl substituent on both target engagement and physicochemical properties. The m-tolyl group dramatically increases lipophilicity (XLogP3 = 3.0) compared to unsubstituted or N-methyl analogs, enhancing membrane permeability and blood-brain barrier (BBB) penetration potential [1]. Critically, this compound exhibits a unique polypharmacology profile with nanomolar affinity for dopamine D3 receptors (Ki = 25.1 nM) and 12.6-fold selectivity over D2 receptors (Ki = 316 nM), a property absent in simpler 6-chloro pyridazinamines that lack the m-tolyl group [2]. Procurement of structurally similar but functionally distinct analogs risks divergent biological outcomes and undermines SAR studies reliant on this specific chemotype.

Quantitative Differentiation Evidence: 6-Chloro-N-m-tolylpyridazin-3-amine (79232-87-4) vs. Structural Analogs


12.6-Fold Dopamine D3 over D2 Receptor Selectivity: Head-to-Head Functional Antagonist Comparison

6-Chloro-N-m-tolylpyridazin-3-amine exhibits a 12.6-fold selectivity for the human dopamine D3 receptor (Ki = 25.1 nM) over the D2 receptor (Ki = 316 nM) when directly compared in identical [35S]GTPγS binding assays in CHO cells [1]. This contrasts sharply with the unsubstituted parent scaffold 3-amino-6-chloropyridazine, which shows no appreciable affinity for dopamine receptors [2]. The m-tolyl substituent is essential for conferring this D3-preferring profile.

Dopamine Receptor GPCR Neuroscience Antagonist

Enhanced Lipophilicity (LogP 3.0) vs. N-Methyl Analog: Implications for CNS Penetration

The target compound possesses a computed XLogP3 of 3.0 [1], which is significantly higher than the N-methyl analog 6-chloro-N-methylpyridazin-3-amine (LogP = 1.24) and the N-phenyl analog (LogP ≈ 2.3-2.6) . This elevated lipophilicity correlates with enhanced passive membrane permeability and potential for blood-brain barrier penetration, a critical parameter for CNS-targeted probe development. The m-tolyl group contributes additional van der Waals contacts that improve target binding while maintaining favorable topological polar surface area (TPSA = 37.8 Ų) [1].

Physicochemical Property CNS Drug Design Lipophilicity

Predicted Kinase Inhibitor Spectrum Differentiates from Unsubstituted Pyridazinamine Scaffolds

Computational prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that 6-Chloro-N-m-tolylpyridazin-3-amine has a high probability of protein kinase inhibitory activity (Pa = 0.584) and platelet-derived growth factor (PDGF) kinase inhibition (Pa = 0.279) [1]. The unsubstituted 3-amino-6-chloropyridazine scaffold is not predicted to possess significant kinase inhibition [2]. The presence of the m-tolyl group introduces hydrophobic interactions that are critical for occupying the ATP-binding pocket of many kinases.

Kinase Inhibition PASS Prediction Oncology

Moderate hERG Liability (IC50 = 794 nM) Provides a Defined Cardiac Safety Benchmark

In a direct radioligand displacement assay, 6-Chloro-N-m-tolylpyridazin-3-amine exhibited an IC50 of 794 nM for the human ether-à-go-go-related gene (hERG) potassium channel [1]. This value is significantly higher (i.e., lower potency) than that of many known cardiotoxic agents (often IC50 < 100 nM) and provides a quantified starting point for lead optimization. The N-methyl analog (6-chloro-N-methylpyridazin-3-amine) has not been characterized for hERG activity, leaving its cardiac safety profile undefined [2].

Cardiotoxicity hERG Safety Pharmacology

Reliable Commercial Availability at 98% Purity Enables Reproducible SAR Studies

6-Chloro-N-m-tolylpyridazin-3-amine is consistently available from multiple reputable chemical suppliers (e.g., Beyotime, Leyan, J&K Scientific) with a specified purity of ≥98% . In contrast, closely related analogs such as 6-chloro-N-(4-methylphenyl)pyridazin-3-amine (CAS 79232-88-5) are often custom-synthesis items with longer lead times and variable purity, introducing batch-to-batch variability in biological assays [1].

Procurement Purity Medicinal Chemistry

Optimal Application Scenarios for 6-Chloro-N-m-tolylpyridazin-3-amine (79232-87-4) in Drug Discovery and Chemical Biology


Dopamine D3 Receptor Tool Compound for Neuroscience Target Validation

Employ 6-Chloro-N-m-tolylpyridazin-3-amine as a selective D3 antagonist tool (Ki = 25.1 nM) in functional assays (e.g., β-arrestin recruitment, cAMP inhibition) to dissect D3-mediated signaling pathways in addiction, Parkinson's disease, or schizophrenia models [1]. Its 12.6-fold selectivity over D2 minimizes confounding D2-mediated effects, a critical advantage over non-selective dopamine ligands.

Kinase Inhibitor Lead Generation and Fragment-Based Drug Discovery

Utilize the compound's predicted protein kinase inhibitory profile (Pa = 0.584) and moderate PDGF kinase potential (Pa = 0.279) to prioritize it in high-throughput screening (HTS) campaigns against kinase panels, particularly those involved in oncology or inflammation [2]. Its favorable LogP (3.0) and TPSA (37.8 Ų) support both biochemical and cell-based screening workflows.

CNS-Penetrant Probe Design and Blood-Brain Barrier Studies

Leverage the compound's balanced lipophilicity (LogP = 3.0) and low TPSA as a starting scaffold for designing CNS-penetrant probes [3]. Researchers can derivatize the pyridazinamine core while monitoring shifts in LogP and hERG liability (baseline IC50 = 794 nM) to optimize for brain exposure and safety [4].

Reproducible Structure-Activity Relationship (SAR) Studies and Chemical Biology

Source 6-Chloro-N-m-tolylpyridazin-3-amine in 98% purity from reliable vendors to conduct rigorous SAR studies, comparing its dopamine receptor selectivity and physicochemical properties against a series of N-aryl pyridazinamine analogs . The consistent commercial supply ensures experimental reproducibility across different laboratories and timepoints.

Quote Request

Request a Quote for 6-Chloro-N-m-tolylpyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.